molecular formula C6H3Cl2NaO2S B13205200 Sodium 2,6-dichlorobenzene-1-sulfinate

Sodium 2,6-dichlorobenzene-1-sulfinate

Cat. No.: B13205200
M. Wt: 233.05 g/mol
InChI Key: VADMBKGBCKBQHC-UHFFFAOYSA-M
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Description

Sodium 2,6-dichlorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃Cl₂NaO₂S. It is a sodium salt of 2,6-dichlorobenzenesulfinic acid and is commonly used in various chemical reactions due to its unique properties. This compound is particularly noted for its role as a sulfonylating agent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dichlorobenzene-1-sulfinate typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction can be represented as:

2,6-Dichlorobenzenesulfonyl chloride+Sodium sulfiteSodium 2,6-dichlorobenzene-1-sulfinate+By-products\text{2,6-Dichlorobenzenesulfonyl chloride} + \text{Sodium sulfite} \rightarrow \text{this compound} + \text{By-products} 2,6-Dichlorobenzenesulfonyl chloride+Sodium sulfite→Sodium 2,6-dichlorobenzene-1-sulfinate+By-products

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves controlled temperature and pH conditions to facilitate the reaction and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-dichlorobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.

Major Products:

    Oxidation: 2,6-Dichlorobenzenesulfonic acid.

    Reduction: 2,6-Dichlorobenzenesulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2,6-dichlorobenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,6-dichlorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. The molecular targets and pathways involved include:

    Nucleophilic attack: The nucleophile attacks the sulfur atom, leading to the displacement of the leaving group.

    Formation of sulfonylated products: The reaction proceeds through a transition state, resulting in the formation of the sulfonylated product.

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2,6-dichlorobenzene-1-sulfinate is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity and selectivity in sulfonylation reactions. Compared to other sodium sulfinates, it offers distinct advantages in terms of reaction conditions and product yields .

Properties

Molecular Formula

C6H3Cl2NaO2S

Molecular Weight

233.05 g/mol

IUPAC Name

sodium;2,6-dichlorobenzenesulfinate

InChI

InChI=1S/C6H4Cl2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

VADMBKGBCKBQHC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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